N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide is a pyridopyrimidine derivative with a complex polycyclic scaffold. Key structural features include:
- A pyrido[2,3-d]pyrimidin core fused with a 7-oxo group and a cyclopentyl substituent at the 8-position.
- A pyrrolidine-3-carboxamide side chain modified with a tert-butyl group at the nitrogen atom.
This compound is designed as a KRAS G12C and G12D inhibitor, targeting oncogenic mutations in the KRAS protein prevalent in pancreatic, colorectal, and lung cancers . Its mechanism involves covalent binding to the mutated cysteine (G12C) or aspartate (G12D) residues, disrupting KRAS-mediated signaling pathways critical for tumor proliferation.
Properties
IUPAC Name |
N-tert-butyl-1-(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-14-11-18(28)27(16-7-5-6-8-16)19-17(14)12-23-21(24-19)26-10-9-15(13-26)20(29)25-22(2,3)4/h11-12,15-16H,5-10,13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZHMODDZVZMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCC(C3)C(=O)NC(C)(C)C)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.
Mode of Action
The compound acts as a highly selective reversible inhibitor of CDK4 and CDK6. By inhibiting these kinases, it interferes with the cell cycle progression, effectively halting the cells in the G1 phase and preventing them from entering the S phase.
Biochemical Pathways
The inhibition of CDK4 and CDK6 disrupts the cell cycle, affecting the downstream pathways related to DNA replication and cell division. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on these kinases for uncontrolled proliferation.
Pharmacokinetics
Factors such as solubility, stability, and permeability are carefully considered during the drug design process to ensure effective delivery and action of the compound.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cell cycle progression. This can lead to the death of rapidly dividing cells, such as cancer cells. As a result, the compound is being developed for the treatment of ER-positive and HER2-negative breast cancer.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s absorption and distribution within the body.
Comparison with Similar Compounds
Structural Analogues in KRAS Inhibition
(a) Pyridopyrimidine-Based KRAS Inhibitors
The pyridopyrimidine core is a common scaffold in KRAS-targeted therapies. For example:
- Sotorasib (AMG 510): A FDA-approved KRAS G12C inhibitor with a tetracyclic structure but lacks the pyrrolidine-carboxamide side chain.
- Adagrasib (MRTX849) : Features a similar pyridopyrimidine core but incorporates a piperazine ring instead of a cyclopentyl group. It shows improved pharmacokinetics but higher off-target effects compared to the tert-butyl-pyrrolidine derivative .
Key Structural Differentiation :
- The tert-butyl-pyrrolidine carboxamide moiety may reduce metabolic degradation, extending half-life compared to analogues with smaller substituents.
(b) Diazaspiro Nonene Carboxamide Derivatives
describes 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide, a structurally distinct compound synthesized via Mitsunobu reaction. While it shares a carboxamide group, its diazaspiro core and trifluoromethyl-pyrimidine substituents target different pathways (unclear from evidence) but highlight diverse approaches to carboxamide-based drug design .
Pyrrolidinecarboxamide Derivatives in Other Therapeutic Areas
lists multiple imidazo-pyrrolo-pyrazine-pyrrolidinecarboxamide compounds, such as 3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide . These are structurally distinct due to their fused imidazo-pyrrolo-pyrazine systems and are likely JAK/STAT inhibitors (e.g., analogous to abrocitinib or baricitinib for autoimmune diseases). Unlike the target compound, these prioritize modulation of kinase signaling over covalent KRAS binding .
Table 1: Key Features of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
